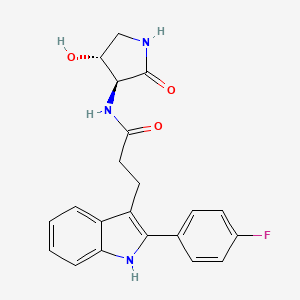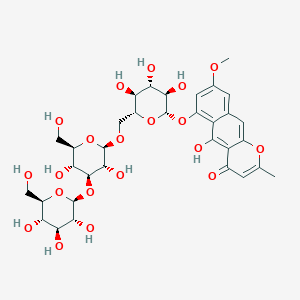
Rubrofusarin triglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubrofusarin triglucoside is a glycoside compound isolated from the seeds of Cassia obtusifolia. It is known for its ability to inhibit human monoamine oxidase A (hMAO-A), making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubrofusarin triglucoside can be synthesized through glycosylation reactions involving rubrofusarin and glucose derivatives. The reaction typically requires a catalyst and specific conditions to ensure the correct attachment of glucose molecules to the rubrofusarin core .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Cassia obtusifolia seeds. The seeds are processed to isolate the glycoside, which is then purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Rubrofusarin triglucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the rubrofusarin core.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace certain functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different derivatives of this compound with altered biological activities .
Applications De Recherche Scientifique
Rubrofusarin triglucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: It is studied for its inhibitory effects on human monoamine oxidase A, which has implications for treating neurological disorders.
Medicine: Its potential as a therapeutic agent for conditions like diabetes and depression is being explored due to its ability to modulate glucose uptake and enzyme activity.
Industry: It is used in the development of functional foods and nutraceuticals derived from Cassia seeds
Mécanisme D'action
Rubrofusarin triglucoside exerts its effects primarily through the inhibition of human monoamine oxidase A (hMAO-A). This enzyme is involved in the breakdown of monoamines, which are neurotransmitters in the brain. By inhibiting hMAO-A, this compound can increase the levels of these neurotransmitters, potentially alleviating symptoms of depression and other neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rubrofusarin 6-O-β-D-glucopyranoside
- Rubrofusarin 6-O-β-D-gentiobioside
- β-Cassiaside B2
Uniqueness
Rubrofusarin triglucoside is unique due to its specific glycosylation pattern, which affects its biological activity and pharmacokinetic properties. Compared to its analogs, this compound has a distinct inhibitory profile against hMAO-A and other enzymes, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C33H42O20 |
|---|---|
Poids moléculaire |
758.7 g/mol |
Nom IUPAC |
6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C33H42O20/c1-10-3-13(36)20-14(48-10)5-11-4-12(46-2)6-15(19(11)24(20)40)49-32-27(43)26(42)22(38)18(52-32)9-47-31-29(45)30(23(39)17(8-35)50-31)53-33-28(44)25(41)21(37)16(7-34)51-33/h3-6,16-18,21-23,25-35,37-45H,7-9H2,1-2H3/t16-,17-,18-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1 |
Clé InChI |
HLSFLOGWAMZXNK-WIQICYDOSA-N |
SMILES isomérique |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




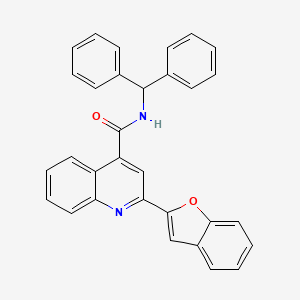

![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
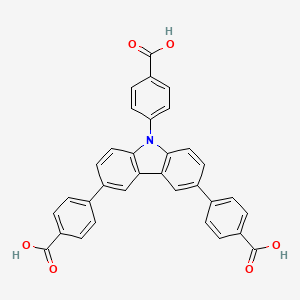
![2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate](/img/structure/B11929734.png)
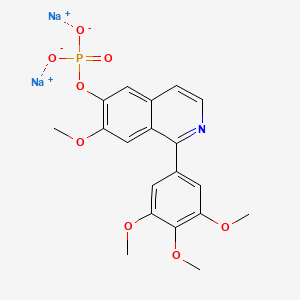
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
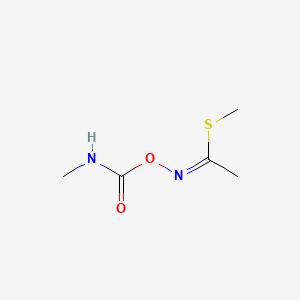
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
